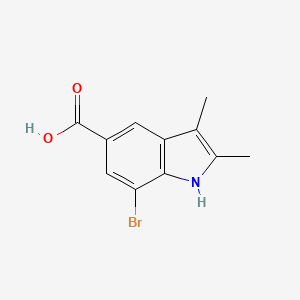

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQAZJBTYBLKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2Br)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783998-50-4 | |

| Record name | 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid typically involves the bromination of 2,3-dimethylindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the indole ring. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Decarboxylative Arylation

The carboxylic acid group at C5 undergoes palladium-catalyzed decarboxylation, enabling direct C–H arylation. This reaction leverages the bromine at C7 as a potential directing group or leaving body.

| Conditions | Reagents/Catalysts | Yield | Product |

|---|---|---|---|

| 100–120°C, HFIP solvent | Pd(OAc)₂, AgOAc, aryl iodide | 73–76% | C4-arylated indole derivatives |

-

Mechanism : The carboxylic acid facilitates decarboxylation under Pd catalysis, generating a reactive intermediate. Bromine at C7 does not obstruct arylation at C4 positions .

-

Example : Reaction with iodobenzene produces 4-phenyl-7-bromo-2,3-dimethyl-1H-indole .

Electrophilic Aromatic Substitution (EAS)

The bromine at C7 participates in Suzuki–Miyaura cross-coupling and nucleophilic substitution reactions.

| Reaction Type | Conditions | Reagents | Yield | Product |

|---|---|---|---|---|

| Suzuki Coupling | 80–100°C, DMF | Pd(PPh₃)₄, K₂CO₃, boronic acid | 65–85% | 7-Aryl-2,3-dimethylindole-5-carboxylic acid |

| Halogen Exchange | KI, CuI, DMSO, 120°C | – | 55–60% | 7-Iodo-2,3-dimethylindole-5-carboxylic acid |

-

Key Insight : Methyl groups at C2/C3 slightly deactivate the ring, but the electron-withdrawing carboxylic acid enhances reactivity at C7 .

Functional Group Interconversion

The carboxylic acid undergoes transformations to esters, amides, or alcohols.

| Reaction | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| Esterification | TMSCHN₂ (trimethylsilyl diazomethane) | Methanol, RT | 90–95% | Methyl 7-bromo-2,3-dimethylindole-5-carboxylate |

| Amidation | EDCl, HOBt, amine | DMF, 0°C → RT | 70–80% | 7-Bromo-2,3-dimethylindole-5-carboxamide |

| Reduction to Alcohol | BH₃·THF | THF, reflux | 60–65% | 5-Hydroxymethyl-7-bromo-2,3-dimethylindole |

Directed C–H Functionalization

The carboxylic acid acts as a directing group for regioselective C–H activation.

| Position | Catalyst System | Reagents | Yield | Product |

|---|---|---|---|---|

| C4 | Pd(OAc)₂, AgOAc, HFIP | Aryl iodide | 70–75% | C4-Arylated indole |

| C6 | Rh₂(OAc)₄, Cu(OAc)₂ | Diazo compound | 50–55% | C6-Alkylated indole |

-

Mechanistic Note : The carboxylic acid coordinates with Pd/Rh, directing metalation to adjacent positions .

Oxidation and Reduction Pathways

The indole core and substituents undergo redox reactions.

| Reaction | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| Indole Ring Oxidation | m-CPBA, CH₂Cl₂ | 0°C → RT | 40–45% | 7-Bromo-2,3-dimethylindole-5-carboxylic acid N-oxide |

| Carboxylic Acid Reduction | LiAlH₄ | THF, reflux | 55–60% | 5-Hydroxymethyl-7-bromo-2,3-dimethylindole |

-

Caution : Over-oxidation risks ring degradation.

Cyclization Reactions

The carboxylic acid participates in intramolecular cyclization to form tricyclic derivatives.

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| α-Ketoacid, Pd catalyst | Toluene, 100°C | 50–55% | Tricyclic indole fused with a six-membered ring |

| Mitsunobu Reaction | DIAD, PPh₃ | RT | 60–65% |

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Research indicates that indole derivatives exhibit cytotoxic effects on various cancer cell lines. This compound has been studied for its ability to induce apoptosis in cancer cells, particularly through mechanisms involving mitochondrial pathways. A study demonstrated that derivatives with similar structures showed significant inhibition of cancer cell proliferation (IC50 values in the low micromolar range) .

- Antimicrobial Properties : The compound has shown effectiveness against multiple bacterial strains. Its broad-spectrum antimicrobial activity suggests potential applications in treating infections .

- Anti-inflammatory Effects : It has been observed to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation markers in vitro. This property is crucial for developing anti-inflammatory medications .

Organic Synthesis

In organic chemistry, 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid serves as a versatile building block for synthesizing more complex indole derivatives. It can participate in various substitution reactions, leading to products with enhanced biological activities .

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its unique electronic properties derived from the indole scaffold. Its applications extend to materials science where indole derivatives are explored for their potential use in novel materials .

Case Studies and Research Findings

Several key studies have highlighted the biological effects and potential applications of 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid:

- Anticancer Efficacy : A study published in Molecules demonstrated that treatment with this compound led to significant apoptosis in specific cancer cell lines, underscoring its potential as an anticancer agent .

- Antimicrobial Activity : Research by Narayana et al. (2009) emphasized its broad-spectrum antimicrobial properties, suggesting its utility in developing new antibiotics .

- Inflammation Reduction : In vitro studies have shown that this compound significantly lowers pro-inflammatory cytokines by inhibiting COX enzymes .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

IUPAC Name: 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid

Molecular Formula: C11H10BrNO2

Molecular Weight: 270.11 g/mol

The synthesis typically involves the bromination of 2,3-dimethylindole followed by carboxylation, utilizing reagents such as bromine in acetic acid for bromination and carbon dioxide under high pressure for carboxylation.

Biological Activities

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid exhibits several notable biological activities:

Antiviral Activity

Research indicates that indole derivatives can act as antiviral agents. For instance, compounds similar to 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid have shown efficacy against various viral infections by modulating viral replication mechanisms .

Anticancer Properties

Studies have demonstrated that this compound possesses significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines. For example:

- A549 Cells: Exhibited preferential suppression of rapidly dividing cells with a low minimum inhibitory concentration (MIC) .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has demonstrated effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The MIC against MRSA was reported to be as low as 0.98 µg/mL, indicating strong antibacterial potential .

The mechanism by which 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid exerts its biological effects involves:

- Interaction with Biological Targets: The indole ring can bind to various receptors and enzymes, modulating their activity and influencing cellular pathways related to inflammation and apoptosis.

Comparative Analysis

To better understand the unique properties of 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid, a comparison with similar indole derivatives is presented in the table below:

| Compound Name | Antiviral Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid | Yes | Yes | Yes |

| Indole-3-acetic acid | Moderate | Low | No |

| 5-Bromoindole-2-carboxylic acid | Yes | Moderate | Yes |

Case Studies

Several studies highlight the biological efficacy of this compound:

- Antiviral Study: A study investigated the antiviral effects of indole derivatives on HIV replication. Results indicated that derivatives similar to 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid inhibited viral replication significantly .

- Anticancer Research: A recent study evaluated the cytotoxic effects of various indole derivatives on cancer cell lines. The findings showed that compounds containing the indole scaffold exhibited potent antiproliferative activities against A549 lung cancer cells .

- Antimicrobial Evaluation: In another study focusing on antimicrobial properties, 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid demonstrated remarkable activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent.

Q & A

Basic Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis of 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid? A:

- Reaction Conditions : Use CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, as demonstrated for analogous bromo-indole derivatives. Reaction times of 12–24 hours at room temperature are typical .

- Purification : Employ flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 to 100% ethyl acetate) to isolate the product. Residual solvents like DMF should be removed via vacuum drying at 90°C .

- Yield Improvement : Optimize stoichiometry (e.g., 1.3 equivalents of alkyne substrates) and catalyst loading (CuI) to enhance reaction efficiency .

Basic Characterization Techniques

Q: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound? A:

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and integration ratios. For example, methyl groups at positions 2 and 3 should appear as singlets in -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., FAB-HRMS with [M+H] peaks) .

- TLC Monitoring : Track reaction progress using 70:30 ethyl acetate/hexane mixtures (R values ~0.22–0.30) .

Advanced Crystallography and Structural Refinement

Q: How can researchers address challenges in crystallizing and refining the structure of this compound? A:

- Software Tools : Use SHELXL for small-molecule refinement, particularly for high-resolution or twinned data. SHELXPRO interfaces with macromolecular applications, while OLEX2 integrates workflow-driven structure solution and analysis .

- Data Collection : Ensure high-quality diffraction data by optimizing crystal growth conditions (e.g., slow evaporation in polar solvents).

- Troubleshooting : For poorly resolved structures, apply restraints to methyl groups and aromatic rings to improve refinement stability .

Advanced Safety and Toxicology

Q: What are the critical safety protocols for handling this compound, given limited toxicological data? A:

- PPE Requirements : Use NIOSH-approved N95 respirators, EN 166-certified safety goggles, and nitrile gloves. Avoid skin contact via proper glove removal techniques .

- Engineering Controls : Work in fume hoods with local exhaust ventilation to mitigate inhalation risks.

- Toxicity Mitigation : Although no carcinogenic classification exists (per IARC/OSHA), assume acute toxicity based on structural analogs. Monitor respiratory and dermal exposure .

Advanced Data Contradictions and Gaps

Q: How should researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility)? A:

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis and shake-flask methods for solubility profiling.

- Literature Cross-Validation : Compare with structurally similar indoles (e.g., 5-bromo-3-hydroxy-1H-indole-2-carboxylic acid derivatives) where data is available .

- Computational Modeling : Predict properties via QSPR (Quantitative Structure-Property Relationship) models if experimental data is absent .

Advanced Reaction Mechanism Insights

Q: What catalytic mechanisms underpin the synthesis of bromo-indole derivatives like this compound? A:

- CuAAC Mechanism : Cu(I) catalyzes the cycloaddition between azides and alkynes, forming 1,2,3-triazole linkages. The reaction proceeds via a copper-acetylide intermediate .

- Solvent Effects : PEG-400 enhances reaction rates by stabilizing Cu(I) species, while DMF solubilizes aromatic intermediates .

- Side Reactions : Monitor for over-bromination or demethylation under prolonged reaction times .

Advanced Purification Strategies

Q: How do purification methods impact the purity and yield of this compound? A:

- Chromatography Optimization : Adjust solvent polarity gradients to separate byproducts (e.g., unreacted azides or alkynes). Use silica gel with 230–400 mesh for finer resolution .

- Alternative Techniques : Consider recrystallization from ethanol/water mixtures for large-scale purification, though this may require solubility testing .

- Purity Validation : Confirm ≥95% purity via HPLC with UV detection at 254 nm, referencing known standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.